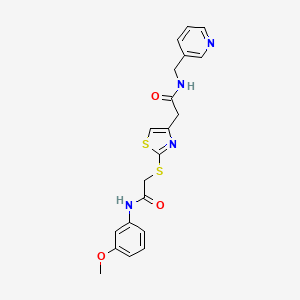

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

CAS No.: 941937-61-7

Cat. No.: VC4351828

Molecular Formula: C20H20N4O3S2

Molecular Weight: 428.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941937-61-7 |

|---|---|

| Molecular Formula | C20H20N4O3S2 |

| Molecular Weight | 428.53 |

| IUPAC Name | 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C20H20N4O3S2/c1-27-17-6-2-5-15(8-17)23-19(26)13-29-20-24-16(12-28-20)9-18(25)22-11-14-4-3-7-21-10-14/h2-8,10,12H,9,11,13H2,1H3,(H,22,25)(H,23,26) |

| Standard InChI Key | XRWGSFCMEDVGTO-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |

Introduction

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with a molecular weight of 428.5 g/mol and a CAS number of 941937-61-7 . This compound combines various functional groups, including a thiazole ring, a pyridine moiety, and a methoxyphenyl group, which are commonly found in pharmaceuticals and biologically active molecules.

Potential Biological Activities

Compounds with similar structural elements, such as thiazoles and pyridines, have been studied for their antimicrobial, antiviral, and anticancer properties. Thiazoles, in particular, are known for their versatility in medicinal chemistry, often being part of drugs with various therapeutic applications . The presence of a pyridine ring, which is a common motif in many biologically active compounds, further supports the potential for biological activity.

Synthesis and Characterization

The synthesis of this compound would likely involve multiple steps, starting with the formation of the thiazole ring and its subsequent modification with the pyridin-3-ylmethylamino group. The attachment of the 3-methoxyphenyl group to the acetamide moiety would be another critical step. Characterization methods such as NMR, IR, and mass spectrometry would be essential for confirming the structure and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume